![molecular formula C6H11NS2 B086125 1,4-Dithia-7-azaspiro[4.4]nonan CAS No. 1003-80-1](/img/structure/B86125.png)

1,4-Dithia-7-azaspiro[4.4]nonan

Übersicht

Beschreibung

Synthesis Analysis

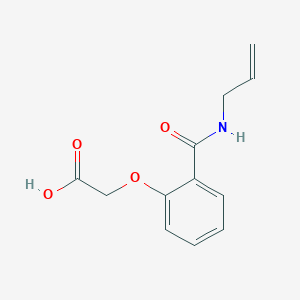

The synthesis of 1,4-Dithia-7-azaspiro[4.4]nonane and related structures often involves innovative methods to create the spiro and heterocyclic framework. For example, one-pot synthesis techniques using Mn(III)-based oxidation have been developed for the efficient creation of azaspiro nonanediones, highlighting the versatility and complexity of synthesizing these compounds (Huynh et al., 2017).

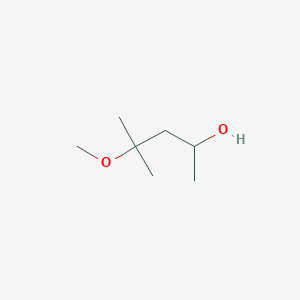

Molecular Structure Analysis

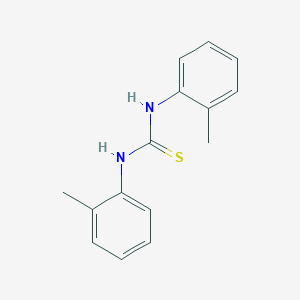

The molecular structure of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives is characterized by the presence of a spiro linkage that connects a heterocyclic ring containing both sulfur and nitrogen atoms with another cyclic structure. This unique configuration grants these molecules a broad range of chemical reactivity and properties, making them valuable for various applications in synthetic organic chemistry and medicinal chemistry.

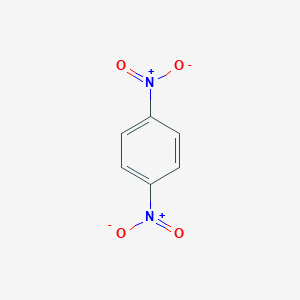

Chemical Reactions and Properties

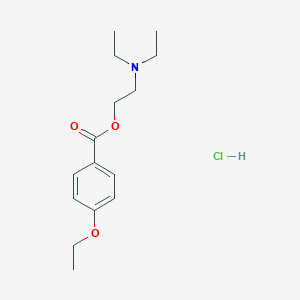

Compounds containing the 1,4-Dithia-7-azaspiro[4.4]nonane scaffold have been investigated for their reactivity and potential as matrix metalloproteinase inhibitors. Novel sulfonyl phosphonic derivatives of this compound have shown moderate inhibitory activity against MMP-2, illustrating the chemical reactivity and potential therapeutic applications of these compounds (Zhang et al., 2017).

Wissenschaftliche Forschungsanwendungen

Matrixmetalloproteinase-Hemmer

Es wurde eine Reihe neuartiger Sulfonylphosphonsäure-1,4-Dithia-7-azaspiro[4.4]nonan-Derivate entwickelt, synthetisiert und auf ihre Aktivität gegen Matrixmetalloproteinase-2 (MMP-2) untersucht. Die Ergebnisse zeigten, dass alle Verbindungen eine moderate inhibitorische Aktivität gegen MMP-2 zeigten .

Antiproliferative Aktivität

Mehrere ausgewählte Verbindungen wurden auch auf ihre antiproliferative Aktivität gegen SKOV3-, HL60- und A549-Zellen untersucht. Bemerkenswerterweise zeigten alle getesteten Verbindungen eine leicht geringere antiproliferative Aktivität gegen SKOV3-Zellen als LY52 .

Entwicklung von Phosphonat-basierten MMP-Hemmern

Verbindung 6d zeigte die größte inhibitorische Aktivität in einem enzymatischen Assay und einem zellbasierten Assay, was bedeutet, dass diese Verbindung ein guter Kandidat für die Weiterentwicklung von Phosphonat-basierten MMP-Hemmern ist .

Synthese von Derivaten

Die Synthese von 1,4-Dithia-7-azaspiro[4.4]nonan-Derivaten ist eine weitere wichtige Anwendung. Diese Derivate wurden in verschiedenen Forschungsstudien verwendet, insbesondere im Bereich der pharmazeutischen Chemie .

Docking-Studien

Docking-Studien wurden mit this compound-Derivaten durchgeführt, um ihre Wechselwirkung mit Zielproteinen zu verstehen. Dies hilft bei der Entwicklung potenterer und selektiverer Inhibitoren .

Biologische Bewertung

Die biologische Bewertung von this compound-Derivaten wurde durchgeführt, um ihr Potenzial als Therapeutika zu beurteilen .

Wirkmechanismus

Target of Action

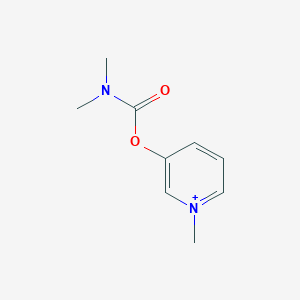

The primary target of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives is Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

1,4-Dithia-7-azaspiro[4.4]nonane derivatives interact with MMP-2, exhibiting inhibitory activity

Biochemical Pathways

The inhibition of MMP-2 affects the extracellular matrix degradation pathway . This can lead to changes in tissue remodeling and cell migration processes, which are critical in various physiological and pathological processes, including embryogenesis, tissue repair, inflammation, and tumor invasion.

Result of Action

The inhibition of MMP-2 by 1,4-Dithia-7-azaspiro[4.4]nonane derivatives can potentially alter tissue remodeling and cell migration . This could have implications in the treatment of diseases where MMP-2 plays a role, such as certain types of cancer.

Safety and Hazards

Eigenschaften

IUPAC Name |

1,4-dithia-7-azaspiro[4.4]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZGQXYMUGKTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12SCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607278 | |

| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003-80-1 | |

| Record name | 1,4-Dithia-7-azaspiro[4.4]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the 1,4-Dithia-7-azaspiro[4.4]nonane structure in drug design, particularly related to Angiotensin-Converting Enzyme (ACE) inhibition?

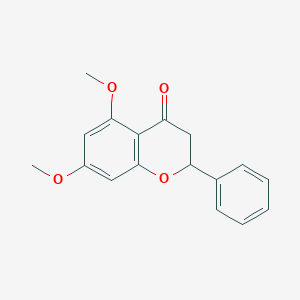

A1: The 1,4-Dithia-7-azaspiro[4.4]nonane structure forms the core of several ACE inhibitors, including Spirapril and SCH 33861. While the exact mechanism is not detailed in these papers, these molecules exert their effect by binding to and inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [] Inhibition of ACE leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor, ultimately resulting in blood pressure reduction. []

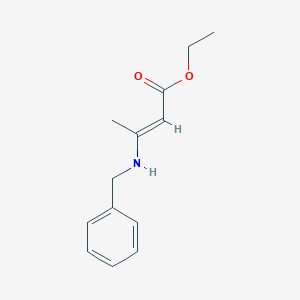

Q2: Can you provide details on the crystal structure of Spirapril hydrochloride monohydrate?

A2: The crystal structure of Spirapril hydrochloride monohydrate, (8S-{7[R(R)],8R*})-7-(2-{[1-(ethoxycarbonyl)-3-phenylpropyl]amino}- 1-oxopropyl)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride, has been determined. [, ] In this structure, Spirapril molecules adopt a trans conformation along the amide bond. [, ] Water molecules are incorporated within the crystal lattice, forming hydrogen bonds with the Spirapril molecules, which contributes to the stability of this particular hydrate form. [, ]

Q3: Does topical application of SCH 33861 lead to systemic ACE inhibition?

A3: Studies in rabbits have shown that topical ocular administration of SCH 33861, even at concentrations 10 to 100-fold higher than those required for ocular hypotensive effects, does not lead to significant systemic ACE inhibition. [] This suggests a low risk of systemic side effects associated with topical ocular administration of this particular ACE inhibitor. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.